
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
Descripción general
Descripción
“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a research compound with the molecular formula C5H8ClNOS and a molecular weight of 165.64 . .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H . The compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a methyl group and a methanol group attached .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new antimycobacterial agents .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 165.64 .Aplicaciones Científicas De Investigación
Neuropharmacological Research
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride and its derivatives have been primarily studied for their neuropharmacological properties. Investigations have explored the role of these compounds as antagonists of metabotropic glutamate receptors (mGluRs), particularly focusing on their potential applications in the treatment of neurological and psychiatric disorders.
Anxiolytic Potential : The anxiolytic-like effects of mGlu receptor antagonists, including derivatives of this compound, have been studied in various animal models. These compounds were observed to produce significant anxiolytic effects, comparable to those of standard anxiolytic drugs, suggesting their potential in treating anxiety-related disorders (Pietraszek et al., 2005).
Parkinson's Disease Research : The effects of mGluR5 antagonist derivatives of this compound were studied in experimental models of Parkinson's disease. The research indicated potential antiparkinsonian-like activity and suggested the involvement of these receptors in the pathologically altered circuitry in the basal ganglia, although the results were not strong enough to conclusively support their use in symptomatic treatment (Dekundy et al., 2006).
Analgesic Effects : Research involving high-efficacy 5-HT1A receptor activation by derivatives of this compound has shown promising results in the treatment of pathological pain, including allodynia following spinal cord injury. This suggests a potential therapeutic application in managing chronic pain conditions (Colpaert et al., 2004).
Toxicological Studies
Research has also delved into the toxicological aspects of methanol and its metabolites, including studies on this compound.
- Toxicity Analysis : Studies on the toxicity of methanol and its derivatives, including this compound, have been conducted to understand their effects on biological systems. These studies are crucial for assessing the safety profile of these compounds in various applications (Jeganathan & Namasivayam, 1989).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates need to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some thiazole derivatives have been shown to cause DNA double-strand breaks, leading to cell death , but it is unclear if this compound has similar effects. More research is needed to elucidate its specific effects.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity
Propiedades
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALAYZIRSHWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




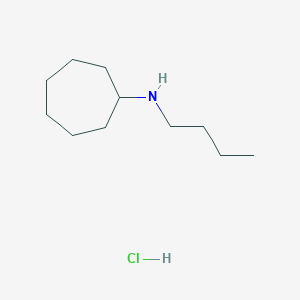
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)
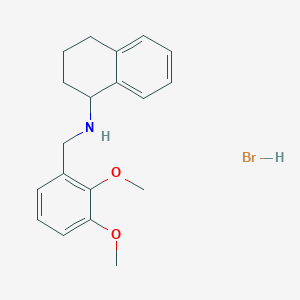
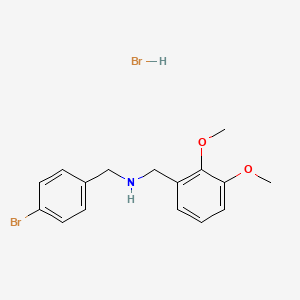
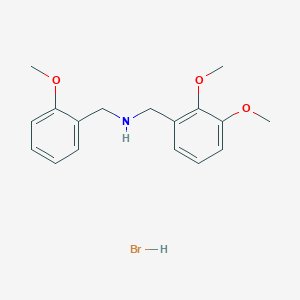
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)
amine hydrobromide](/img/structure/B3107374.png)
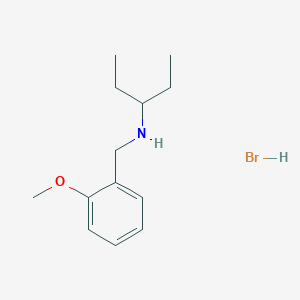
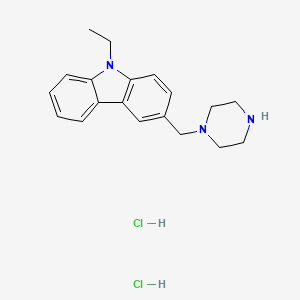
amine hydrochloride](/img/structure/B3107400.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
